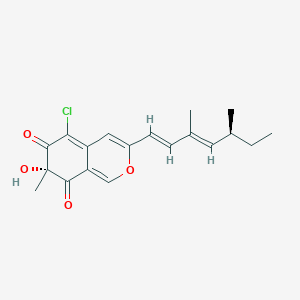
Deacetylsclerotiorin, (-)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
deacetylsclerotiorin is a new chloroazaphilones produced by the fungus Bartalinia robillardoides strain LF550.
Aplicaciones Científicas De Investigación
Pharmacological Applications
Antimicrobial Activity
Deacetylsclerotiorin, (-)- has been studied for its antimicrobial properties. Research indicates that it exhibits significant activity against a range of pathogenic microorganisms. For instance, a study highlighted its effectiveness against Staphylococcus aureus and other resistant strains, suggesting its potential as a therapeutic agent in treating infections caused by antibiotic-resistant bacteria .
Anticancer Properties
The compound has also shown promise in cancer research. In vitro studies have demonstrated that Deacetylsclerotiorin, (-)- can induce apoptosis in various cancer cell lines. Its mechanism involves the modulation of cell signaling pathways that lead to programmed cell death, making it a candidate for further development as an anticancer drug .
Neuroprotective Effects
Recent findings suggest that Deacetylsclerotiorin, (-)- may have neuroprotective effects. It has been observed to protect neuronal cells from oxidative stress-induced damage. This property opens avenues for its application in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Agricultural Applications
Fungicidal Properties
Deacetylsclerotiorin, (-)- has demonstrated fungicidal activity against various plant pathogens. Its application in agriculture could provide an environmentally friendly alternative to synthetic fungicides. Field trials have indicated that it effectively reduces the incidence of fungal infections in crops, thereby enhancing yield and quality .
Plant Growth Promotion
In addition to its antifungal properties, there is evidence to suggest that Deacetylsclerotiorin, (-)- may promote plant growth by enhancing nutrient uptake and stimulating root development. This dual action could be beneficial for sustainable agricultural practices .
Biotechnological Applications
Bioremediation
The compound's ability to degrade pollutants makes it a candidate for bioremediation efforts. Research has shown that Deacetylsclerotiorin, (-)- can be utilized to break down environmental contaminants in soil and water, thus contributing to ecological restoration efforts .
Biocontrol Agent
As a biocontrol agent, Deacetylsclerotiorin, (-)- can be employed to manage pest populations in an eco-friendly manner. Its efficacy against specific pests has been documented, suggesting its potential use in integrated pest management strategies .
Case Studies and Research Findings
Propiedades
Número CAS |
61248-35-9 |
|---|---|
Fórmula molecular |
C19H21ClO4 |
Peso molecular |
348.82 |
Nombre IUPAC |
(7S)-5-Chloro-3-((1E,3E,5S)-3,5-dimethylhepta-1,3-dienyl)-7-hydroxy-7-methyl-isochromene-6,8-dione |
InChI |
InChI=1S/C19H21ClO4/c1-5-11(2)8-12(3)6-7-13-9-14-15(10-24-13)17(21)19(4,23)18(22)16(14)20/h6-11,23H,5H2,1-4H3/b7-6+,12-8+/t11-,19-/m0/s1 |
Clave InChI |
SBUBEONHXLXYBK-ZFMXKZNFSA-N |
SMILES |
O=C([C@]1(O)C)C(Cl)=C2C=C(/C=C/C(C)=C/[C@@H](C)CC)OC=C2C1=O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Deacetylsclerotiorin, (-)-; (-)-Deacetylsclerotiorin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















